molecular formula C8H6BrNO2 B12877089 (4-Bromobenzo[d]oxazol-2-yl)methanol

(4-Bromobenzo[d]oxazol-2-yl)methanol

Cat. No.: B12877089
M. Wt: 228.04 g/mol
InChI Key: LIIOKQCRLKFTNZ-UHFFFAOYSA-N
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Description

(4-Bromobenzo[d]oxazol-2-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the fourth position and a hydroxymethyl group at the second position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobenzo[d]oxazol-2-yl)methanol typically involves the reaction of 2-aminophenol with bromine to introduce the bromine atom at the fourth position. This is followed by the formation of the benzoxazole ring through cyclization. The hydroxymethyl group is then introduced at the second position via a nucleophilic substitution reaction using formaldehyde.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzo[d]oxazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.

Major Products

    Oxidation: Formation of (4-Bromobenzo[d]oxazol-2-yl)carboxylic acid.

    Reduction: Formation of benzo[d]oxazol-2-ylmethanol.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

(4-Bromobenzo[d]oxazol-2-yl)methanol is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research on its potential as an antimicrobial and anticancer agent is ongoing.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-Bromobenzo[d]oxazol-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazol-2-ylmethanol: Lacks the bromine atom at the fourth position.

    (4-Chlorobenzo[d]oxazol-2-yl)methanol: Contains a chlorine atom instead of a bromine atom.

    (4-Nitrobenzo[d]oxazol-2-yl)methanol: Contains a nitro group instead of a bromine atom.

Uniqueness

(4-Bromobenzo[d]oxazol-2-yl)methanol is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

(4-bromo-1,3-benzoxazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-3,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIOKQCRLKFTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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